molecular formula C16H15NO2S2 B2639686 2-methoxy-N-(2-thienylmethyl)-1-naphthalenesulfinamide CAS No. 477762-30-4

2-methoxy-N-(2-thienylmethyl)-1-naphthalenesulfinamide

Cat. No.: B2639686
CAS No.: 477762-30-4
M. Wt: 317.42
InChI Key: JDAQFORFFLDKHA-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-thienylmethyl)-1-naphthalenesulfinamide is a chemical compound that belongs to the class of sulfinamides It is characterized by the presence of a naphthalene ring, a thienylmethyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-thienylmethyl)-1-naphthalenesulfinamide typically involves the reaction of 2-methoxy-1-naphthalenesulfinyl chloride with 2-thienylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-thienylmethyl)-1-naphthalenesulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonamides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-methoxy-N-(2-thienylmethyl)-1-naphthalenesulfinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-thienylmethyl)-1-naphthalenesulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(2-thienylmethyl)ethanaminium
  • (2-methoxyethyl)(2-thienylmethyl)amine hydrochloride

Uniqueness

2-methoxy-N-(2-thienylmethyl)-1-naphthalenesulfinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring, thienylmethyl group, and methoxy group sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methoxy-N-(thiophen-2-ylmethyl)naphthalene-1-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S2/c1-19-15-9-8-12-5-2-3-7-14(12)16(15)21(18)17-11-13-6-4-10-20-13/h2-10,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAQFORFFLDKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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